Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate
Description
Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core modified with a carbamoyl group linked to a 3-chlorophenyl-substituted methoxypropyl chain.
Properties
IUPAC Name |
methyl 4-[[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(25-3,15-5-4-6-16(20)11-15)12-21-17(22)13-7-9-14(10-8-13)18(23)24-2/h4-11H,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGJVIHLVIZMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 3-chlorophenyl.
Alkylation: The 3-chlorophenyl intermediate is then alkylated with 2-methoxypropyl bromide under basic conditions to form 2-(3-chlorophenyl)-2-methoxypropane.
Carbamoylation: The alkylated intermediate undergoes a reaction with isocyanate to introduce the carbamoyl group, forming 2-(3-chlorophenyl)-2-methoxypropyl carbamate.
Esterification: Finally, the carbamate is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group.
Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s structure combines a methyl benzoate backbone with a carbamoyl group and a 3-chlorophenyl moiety. Key comparisons with analogs include:
Quinoline-Based Piperazine-Linked Benzoates (C1–C7 Series)
Compounds such as Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) share the methyl benzoate core but differ in their substituents:
- Core linkage: C3 uses a quinoline-carbonyl-piperazine bridge, whereas the target compound employs a carbamoyl group directly attached to a methoxypropyl chain.
- Chlorophenyl position : C3 has a para-chlorophenyl group, while the target compound features a meta-chlorophenyl substituent. This positional difference may influence steric and electronic properties.
Triazole-Thione Derivatives (19a, 20a, 21a)
Compounds like 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) share the 3-chlorophenyl group but diverge in core structure (triazole-thione vs. benzoate ester). These analogs highlight the role of heterocyclic cores in modulating stability and bioactivity.
Physicochemical Properties
Solubility and Crystallinity
- The C1–C7 analogs in were isolated as yellow or white solids, suggesting moderate crystallinity . The target compound’s methoxypropyl chain may enhance solubility in polar solvents compared to the rigid quinoline-piperazine systems.
- Triazole-thione derivatives (19a–21a) exhibited yields of 75–82%, indicating efficient crystallization , which may parallel the target compound’s synthetic feasibility.
Spectroscopic Characterization
Data Tables
Table 1: Structural Comparison of Key Analogs
Notes on Limitations and Contradictions
- Structural Divergence: The absence of direct data on the target compound necessitates inferences from structurally distinct analogs (e.g., quinoline vs. benzoate cores), limiting precise comparisons.
- Substituent Position: The meta vs.
Biological Activity
Methyl 4-((2-(3-chlorophenyl)-2-methoxypropyl)carbamoyl)benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a detailed exploration of its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H29ClN2O8
- Molecular Weight : 556.99 g/mol
- CAS Number : 318465-73-5
- IUPAC Name : 2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoic acid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. It has been shown to exhibit:
- Inhibition of Carbonic Anhydrase : Similar compounds have demonstrated high affinity and selectivity for carbonic anhydrase IX (CAIX), which is implicated in tumor growth and metastasis. Methyl derivatives have been noted for their binding affinities, suggesting potential anticancer properties .
Anticancer Properties
Research indicates that this compound may possess anticancer properties through its ability to inhibit CAIX. The binding affinity of related compounds has been reported to be extremely high (Kd values as low as 0.12 nM), indicating a strong potential for therapeutic use in oncology .
Antimicrobial Activity
The compound's structural analogs have shown promising results in antimicrobial assays, suggesting that modifications in the methyl and chlorophenyl groups could enhance activity against various bacterial strains. The presence of the carbamoyl group is believed to contribute to this activity by affecting the compound's solubility and interaction with microbial membranes .
Case Studies and Research Findings
- Study on CAIX Inhibition :
- Antimicrobial Evaluation :
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Binding Affinity (Kd) | 0.12 nM (for CAIX) |
| Molecular Weight | 556.99 g/mol |
| Antimicrobial Activity | Effective against multiple strains |
| Anticancer Potential | High (selective for CAIX) |
Q & A
Q. What strategies enhance the compound’s stability during long-term storage?
- Methodological Answer : Store in amber vials with desiccants (silica gel) under argon atmosphere . Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV at 254 nm. Lyophilization is recommended for aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
